An In-Depth Technical Guide to the Structural Analysis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
An In-Depth Technical Guide to the Structural Analysis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
Foreword: Unveiling a Chiral Architect
In the landscape of modern pharmaceutical and materials science, the precise architecture of a molecule is paramount. Chirality, in particular, often dictates the line between therapeutic efficacy and undesirable side effects. (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral building block, serves as a quintessential example of a molecule whose utility is intrinsically tied to its specific three-dimensional arrangement. This guide provides a comprehensive, field-tested approach to the structural elucidation of this versatile synthon, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind our analytical choices, ensuring a robust and self-validating workflow for the unambiguous confirmation of its structure and stereochemistry. This molecule is a valuable intermediate in the synthesis of complex bioactive molecules, including anti-diabetic compounds and anti-inflammatory lipid mediators.
Foundational Physicochemical & Chiroptical Properties
A thorough structural analysis begins with an understanding of the molecule's fundamental properties. These parameters not only confirm the identity of a bulk sample but also inform the selection of appropriate analytical techniques and solvents.
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane , also known as 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol, possesses the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | |
| Molecular Weight | 146.18 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | Approximately 1.045 g/mL at 25 °C | |
| Boiling Point | Approximately 207 °C (lit.) | |
| Refractive Index | n20/D ≈ 1.4390 (lit.) | |
| Purity (typical) | ≥94% (GC) | [2] |
| CAS Number | 70005-89-9 |
The cornerstone of this molecule's utility is its chirality, centered at the C4 position of the dioxolane ring. The chiroptical properties are a critical measure of enantiomeric purity. While data for the (4R)-enantiomer is not readily published, the specific rotation of its enantiomer, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is reported as [α]20/D +2° (c = 1% in chloroform).[3] By principle, the (4R)-enantiomer will exhibit a specific rotation of equal magnitude and opposite sign.
Expected Specific Rotation for (4R)-enantiomer: [α]20/D -2° (c = 1% in chloroform)
Synthesis and Potential Impurities: A Proactive Analytical Approach
Understanding the synthetic route is not merely an academic exercise; it is crucial for anticipating potential impurities that may interfere with analytical data. A common and efficient synthesis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane involves the acid-catalyzed acetalization of (R)-1,2,4-butanetriol with acetone.
Experimental Protocol: Synthesis
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To a stirred solution of (R)-1,2,4-butanetriol in acetone, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting triol.
-
Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution).
-
The acetone is removed under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography to yield the pure dioxolane derivative.
This process informs our analytical strategy by highlighting potential impurities:
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Unreacted (R)-1,2,4-butanetriol: A highly polar impurity.
-
Acetone: A volatile impurity, usually removed during workup.
-
Water: Can affect IR spectroscopy.
-
Di-acetonide protected butanetriol: A potential by-product.
-
Racemic or diastereomeric impurities: If the starting triol is not enantiomerically pure.
The following workflow outlines the logical progression of the structural analysis.
Figure 1: A workflow diagram for the synthesis and structural analysis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane.
Spectroscopic Elucidation: The Core of the Analysis
The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive picture of the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry is the first port of call to confirm the molecular weight of the synthesized compound. Electron ionization (EI) is a common technique for this type of molecule.
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Expected Molecular Ion (M⁺): m/z = 146.0943 (for C₇H₁₄O₃)[4]
The fragmentation pattern in EI-MS is critical for confirming the structural components. For 2,2-dimethyl-1,3-dioxolanes, a characteristic fragmentation is the loss of a methyl group (•CH₃) from the molecular ion to form a stable oxonium ion.
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Key Fragment: [M-15]⁺ at m/z = 131. This is often a prominent peak resulting from the loss of a methyl radical.[4]
Further fragmentation can occur, but the presence of the molecular ion and the [M-15]⁺ peak are strong indicators of the target structure.
Table 2: Expected Mass Spectrometry Data
| Ion | m/z (Expected) | Identity |
| [C₇H₁₄O₃]⁺ | 146.0943 | Molecular Ion (M⁺) |
| [C₆H₁₁O₃]⁺ | 131.0708 | [M - CH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The key is to look for characteristic absorption bands.
Expected IR Absorption Bands:
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O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).
-
C-O Stretch (Acetal): Strong, characteristic absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹. These are often multiple bands due to the coupled C-O stretching vibrations within the dioxolane ring and the primary alcohol.
-
Gem-dimethyl group: A characteristic doublet may be observed around 1380 and 1370 cm⁻¹.
The absence of a strong absorption around 1700 cm⁻¹ confirms the absence of any carbonyl-containing impurities from side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of the atoms.
The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Due to the chirality of the molecule, all seven carbon atoms are chemically non-equivalent.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(CH₃)₂ | ~109 | Quaternary acetal carbon, highly deshielded by two oxygen atoms. |
| C(CH₃)₂ | ~25-27 | Gem-dimethyl carbons, equivalent in a symmetrical environment, but may show slight non-equivalence. |
| O-CH₂ | ~67 | Methylene carbon of the dioxolane ring. |
| O-CH | ~75 | Methine carbon of the dioxolane ring, deshielded by oxygen. |
| CH-CH₂ | ~37 | Methylene carbon adjacent to the dioxolane ring. |
| CH₂-OH | ~60 | Methylene carbon bearing the hydroxyl group. |
A ¹³C NMR spectrum for the racemic mixture is available on PubChem, which supports these predicted chemical shift ranges.[4]
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration.
Predicted ¹H NMR Data:
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-OH (1H, broad singlet): The chemical shift is variable and depends on concentration and solvent.
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-O-CH- (1H, multiplet): The proton on the chiral center (C4).
-
-O-CH₂- (2H, multiplet): The two diastereotopic protons on C5 of the dioxolane ring.
-
-CH₂-CH₂-OH (2H, multiplet): The methylene group adjacent to the ring.
-
-CH₂-OH (2H, triplet or multiplet): The methylene group attached to the hydroxyl.
-
-C(CH₃)₂ (6H, two singlets): The two methyl groups are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct singlets.
The integration of these signals should correspond to the number of protons in each environment, providing further confirmation of the structure.
Verification of Stereochemistry
While NMR can provide clues about the relative stereochemistry, dedicated techniques are required to confirm the absolute configuration and enantiomeric purity.
Polarimetry
As mentioned, measuring the specific rotation is a fundamental method to determine the enantiomeric form of the bulk sample. A negative specific rotation of approximately -2° would be indicative of the (4R)-enantiomer.
Chiral Gas Chromatography (GC)
For a quantitative assessment of enantiomeric purity (enantiomeric excess, ee), chiral GC is the method of choice. A sample is passed through a GC column coated with a chiral stationary phase. The two enantiomers will interact differently with this stationary phase, leading to different retention times.
Experimental Protocol: Chiral GC
-
Column Selection: A cyclodextrin-based chiral capillary column is often effective for separating enantiomers of this type.[5]
-
Method Development: Optimize the temperature program, carrier gas flow rate, and injector/detector temperatures to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject a solution of the synthesized compound. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers. For a highly pure (4R) sample, only one major peak should be observed at the corresponding retention time.
The following diagram illustrates the principle of chiral separation.
Figure 2: A conceptual diagram of chiral gas chromatography for the separation of enantiomers.
Conclusion: A Self-Validating Analytical Framework
The structural analysis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a multi-faceted process that relies on the synergistic application of several analytical techniques. By beginning with an understanding of the molecule's synthesis and fundamental properties, we can proactively address potential analytical challenges. The combination of mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and detailed ¹H and ¹³C NMR for mapping the molecular framework provides a robust confirmation of the chemical structure. Finally, chiroptical methods, particularly chiral GC, offer the definitive proof of absolute stereochemistry and enantiomeric purity. This comprehensive approach ensures a high degree of confidence in the identity and quality of this critical chiral building block, underpinning its successful application in research and development.
References
-
PubChem. (n.d.). 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Frost, J. W., & Niu, W. (2006). Synthesis of 1,2,4-butanetriol enantiomers from carbohydrates. U.S.
- Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411–2502.
-
ChiralDB. (n.d.). An open-source database for chiral nanomaterials. Retrieved from [Link]
- Niu, W., Molefe, M. N., & Frost, J. W. (2003). Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. Journal of the American Chemical Society, 125(43), 12998–12999.
- Nurieva, E. R., Borisova, Y. G., Raskildina, G. Z., Sultanova, R. M., & Zlotsky, S. S. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Russian Journal of General Chemistry, 94(6), 664-690.
-
Aladdin Scientific. (n.d.). (R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. Biocompare. Retrieved from [Link]
- Schüth, F., & Palkovits, R. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 169.
- Li, X., Cai, Z., Li, Y., & Zhang, Y. (2023). Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. Current Chinese Science, 3(3), 329-337.
- da Silva, C. C., da Silva, G. P., & da Silva, J. F. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts.
- Suffet, I. H., Khiari, D., & Bruchet, A. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 31(11), 63-69.
- Zhang, Y., & Wang, Y. (2024).
- Wang, Y., Zhang, Q., & Feng, Y. (2019). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].
- Hubschwerlen, C., & Specklin, J.-L. (1996). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses, 73, 1.
- Li, Z., Guo, D., Liu, D., Chen, Y., Jiang, J., & Chen, Y. (2019). Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. Biotechnology for Biofuels, 12(1), 1-10.
Sources
- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 2. biocompare.com [biocompare.com]
- 3. (4S)-(+)-4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
